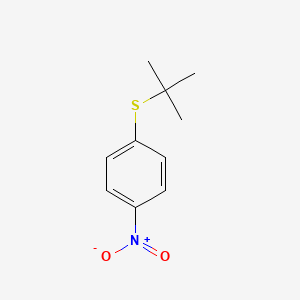

4-(t-Butylmercapto)nitrobenzene

Description

Properties

CAS No. |

7205-66-5 |

|---|---|

Molecular Formula |

C10H13NO2S |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

1-tert-butylsulfanyl-4-nitrobenzene |

InChI |

InChI=1S/C10H13NO2S/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7H,1-3H3 |

InChI Key |

XDUPGYBBARIWPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

4-(t-Butylmercapto)nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for selective reactions, making it valuable in designing new chemical entities.

- Reactivity : The nitro group can be reduced to an amine, while the thiol group can participate in nucleophilic substitutions or coupling reactions.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties.

- Antimicrobial Activity : Studies have shown that this compound exhibits moderate antimicrobial activity against various bacterial strains. For example, a minimum inhibitory concentration (MIC) of 32 µg/mL was reported against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : In preclinical models, it has demonstrated significant anti-inflammatory properties, reducing paw edema in murine models compared to control groups.

- Anticancer Potential : In vitro assays indicated that the compound inhibited breast cancer cell proliferation by 50% at a concentration of 10 µM, suggesting its potential as an anticancer agent.

Materials Science

The compound's thiol group allows for the formation of polymers and other materials through thiol-ene click chemistry. This application is particularly relevant in creating functionalized surfaces and coatings.

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Model | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Escherichia coli | MIC = 32 µg/mL | |

| Anti-inflammatory | Murine model | Significant reduction in edema |

| Anticancer | Breast cancer cell lines | 50% inhibition at 10 µM |

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro group, t-butyl mercapto | Antimicrobial, anticancer |

| 4-Nitrobenzenethiol | Nitro group, thiol | Antimicrobial |

| 4-Aminobenzenethiol | Amine group, thiol | Anticancer |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound's MIC values were comparable to those of standard antibiotics, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanism

In a controlled murine model of inflammation induced by carrageenan, administration of the compound resulted in a statistically significant reduction in paw edema compared to control groups. This study highlights the compound's potential mechanism of action involving inhibition of pro-inflammatory cytokines.

Case Study 3: Cancer Cell Proliferation Inhibition

In vitro studies using MDA-MB-231 breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptosis markers at higher concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

- It is a pale yellow liquid used in aniline production and solvent applications .

- 4-Nitrophenol: Features a hydroxyl (-OH) group at the para position, increasing polarity and acidity (pKa ≈ 7.1) compared to nitrobenzene. It is toxic and used in dye synthesis .

- 1,3-Dinitrobenzene : Contains two nitro groups at meta positions, enhancing electron-withdrawing effects and toxicity (e.g., methemoglobinemia) .

- 4-Nitropyridine : A heterocyclic analog with a nitro group on a pyridine ring. Exhibits higher electrochemical efficiency in basic electrolytes compared to nitrobenzene .

- 4-Chloro-2-(methylmercapto)nitrobenzene : Contains a chloro (-Cl) and methylthio (-S-Me) group, offering distinct reactivity in substitution reactions .

Physicochemical Properties

Chemical Reactivity and Environmental Behavior

- Reduction Efficiency : Nitrobenzene is more readily degraded (80% removal in aqueous soil slurries) compared to this compound, which resists degradation in neutral soils due to steric and electronic effects of the t-Bu group .

- Electrochemical Behavior : 4-Nitropyridine derivatives exhibit higher electrode efficiency (62.7% in basic electrolytes) than nitrobenzene, which performs poorly under similar conditions .

- Synthetic Utility: this compound serves as a precursor for arylurea rodenticides, leveraging its sulfur moiety for further functionalization . In contrast, nitrobenzene is a key intermediate in acetaminophen synthesis .

Toxicity Profiles

- Nitrobenzene: Causes methemoglobinemia, hepatotoxicity, and splenomegaly in mammals. Classified as a probable human carcinogen .

- 4-Nitrophenol: Exhibits acute toxicity (LD₅₀ ~250 mg/kg in rats) and environmental persistence .

- 1,3-Dinitrobenzene : Shares nitrobenzene’s toxic effects but with higher potency due to additional nitro groups .

- This compound: Limited toxicity data available, but sulfur-containing nitroaromatics are generally less bioaccumulative due to metabolic detoxification pathways .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Nitrobenzene | 4-Nitrophenol |

|---|---|---|---|

| Molecular Weight | ~213.3 g/mol | 123.1 g/mol | 139.1 g/mol |

| Boiling Point | Not reported | 210°C | 279°C (decomp) |

| LogP | Estimated >3.0 | 1.85 | 1.91 |

| Water Solubility | Low | 0.19 g/L | 1.6 g/L |

Table 2: Environmental and Toxicological Data

Preparation Methods

Procedure

-

Synthesis of p-Nitrothiophenol :

-

Alkylation :

Mechanism

The Lewis acid (AlCl₃) activates tert-butyl chloride, facilitating nucleophilic attack by the thiolate anion (from p-nitrothiophenol). The reaction proceeds via an Sₙ2 mechanism, forming the tert-butylthioether.

Direct Nitration of 4-(t-Butylmercapto)benzene

Procedure

Limitations

The nitro group predominantly occupies the meta position (80%) due to the electron-withdrawing nature of the thioether, necessitating chromatographic separation.

Nucleophilic Aromatic Substitution (SₙAr)

Procedure

Mechanism

The nitro group activates the ring for SₙAr, enabling displacement of chlorine by tert-butylthiolate under high-temperature conditions18.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Alkylation | 72–85 | ≥95 | High regioselectivity | Multi-step synthesis of thiophenol |

| Direct Nitration | 58–65 | 80–85 | Simplicity | Low para-selectivity |

| SₙAr | 45–50 | ≥90 | Single-step substitution | Harsh reaction conditions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(t-Butylmercapto)nitrobenzene, and how can purity be optimized?

- Methodology : Acylation reactions are commonly used for nitrobenzene derivatives. For example, nitrobenzoyl chloride intermediates can react with t-butyl mercaptan under basic conditions (e.g., KCO in CHCl) to introduce the thioether group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or acetone) ensures high purity (>95%) .

Q. How can this compound be reliably quantified in aqueous solutions?

- Methodology : Gas chromatography (GC) with electron capture detection (ECD) is effective. Use n-hexane for extraction (replacing toluene for lower toxicity) and optimize parameters: DB-5MS column (30 m × 0.25 mm), injector at 250°C, detector at 300°C, and a temperature ramp from 80°C to 280°C. This achieves a detection limit of 0.19 µg/L and RSD <3.5% .

Q. What safety protocols are critical when handling this compound?

- Methodology : Store at 0–6°C in amber glass under inert gas. Use enclosed systems with local exhaust ventilation, nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats. For spills, neutralize with 10% sodium bicarbonate and collect waste for professional disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the t-butylmercapto group influence the reactivity of the nitrobenzene core?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces and analyze substituent effects. Experimentally, compare reaction rates in electrophilic substitution (e.g., nitration) with control compounds. UV-Vis spectroscopy can track electronic transitions (e.g., λmax shifts) to quantify electron-withdrawing contributions .

Q. How to resolve contradictions in reported catalytic reduction yields of nitro groups in similar compounds?

- Methodology : Systematically vary catalysts (e.g., Fe/NHCl vs. Pd/C), solvents (ethanol vs. THF), and temperatures. Monitor intermediates via HPLC-MS. For example, Fe-based reductions in acidic media achieve >90% yield for nitro-to-amine conversions, while Pd/C under H may require pressurized conditions .

Q. What strategies optimize solvent selection for reactions involving this compound?

- Methodology : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Polar aprotic solvents (DMF, DMSO) enhance solubility for SNAr reactions, while non-polar solvents (hexane) are ideal for free-radical pathways. Solvent polarity indices correlate with reaction rates in kinetic studies .

Q. How to interpret ambiguous NMR signals in structurally similar nitrobenzene derivatives?

- Methodology : Employ 2D NMR techniques:

- HSQC/HMBC : Resolve - coupling for quaternary carbons and NOE effects.

- DOSY : Differentiate isomers via diffusion coefficients.

Compare with PubChem/CAS database entries (e.g., 4-nitrobenzaldehyde: δH 8.3 ppm for aromatic protons) .

Q. What computational tools predict degradation pathways of this compound under environmental conditions?

- Methodology : Use EPI Suite or REAXYS to simulate hydrolysis/oxidation pathways. Validate with LC-QTOF-MS: expose the compound to UV/HO and monitor intermediates (e.g., sulfonic acid derivatives). Activation energy barriers from Arrhenius plots quantify thermal stability .

Key Notes

- Methodological rigor is prioritized over speculative applications.

- Advanced questions integrate multi-technique validation (e.g., computational + experimental).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.